An In-depth Technical Guide to tert-Butyl 3-Bromopropanoate: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to tert-Butyl 3-Bromopropanoate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-bromopropanoate (B1231587), a key building block in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and critical applications, with a particular focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and use in nucleophilic substitution reactions are provided, alongside essential safety and handling information. This guide serves as a critical resource for researchers and professionals in drug discovery and development, offering practical insights into the utilization of this important synthetic intermediate.
Chemical Structure and Identification
Tert-butyl 3-bromopropanoate is a haloalkane and a carboxylic ester. The structure consists of a propanoate backbone with a bromine atom at the 3-position and a tert-butyl group forming the ester. This combination of a reactive bromine atom and a sterically hindered, yet readily cleavable, tert-butyl ester group makes it a valuable bifunctional reagent in organic synthesis.
Table 1: Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 3-bromopropanoate[1] |
| Synonyms | tert-Butyl 3-bromopropionate, 3-Bromopropionic acid tert-butyl ester, 2-(tert-Butoxycarbonyl)ethyl bromide |
| CAS Number | 55666-43-8[1] |
| Molecular Formula | C₇H₁₃BrO₂[1] |
| Canonical SMILES | CC(C)(C)OC(=O)CCBr[1] |
| InChIKey | RMWVUWLBLWBQDS-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl 3-bromopropanoate is essential for its effective use in experimental design, particularly for reaction setup, purification, and storage.
Table 2: Physicochemical Properties of tert-Butyl 3-Bromopropanoate
| Property | Value | Reference |
| Molecular Weight | 209.08 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | TCI |
| Boiling Point | 30 °C at 0.2 mmHg | |
| Density | 1.253 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4470 | |
| Flash Point | 92 °C (197.6 °F) - closed cup | [2] |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | 2-8°C |
Synthesis of tert-Butyl 3-Bromopropanoate
The most common method for synthesizing tert-butyl 3-bromopropanoate is the Fischer esterification of 3-bromopropanoic acid with a source of the tert-butyl group, typically isobutylene (B52900), in the presence of a strong acid catalyst.
Detailed Experimental Protocol: Esterification of 3-Bromopropanoic Acid
This protocol describes the synthesis of tert-butyl 3-bromopropanoate from 3-bromopropanoic acid and isobutylene.
Materials:
-
3-bromopropanoic acid
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene (gas)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 3-bromopropanoic acid (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the cooled solution.
-
Bubble isobutylene gas through the stirred solution for a period of 2-4 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure tert-butyl 3-bromopropanoate.
Chemical Properties and Reactivity
The chemical reactivity of tert-butyl 3-bromopropanoate is dominated by two key features: the primary alkyl bromide and the tert-butyl ester.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups.
-
Ester Hydrolysis: The tert-butyl ester is stable to basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonality makes it an excellent protecting group in multi-step syntheses.
Applications in Drug Development
Tert-butyl 3-bromopropanoate is a valuable building block in the synthesis of complex molecules for pharmaceutical research. Its most prominent application is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. The nature and length of the linker are critical for the efficacy of the PROTAC.
Tert-butyl 3-bromopropanoate serves as a precursor to a simple and flexible three-carbon alkyl linker. The bromine allows for covalent attachment to one of the ligands (often the E3 ligase ligand) via nucleophilic substitution. The tert-butyl ester can then be deprotected to reveal a carboxylic acid, which can be coupled to the other ligand (the target protein ligand) through an amide bond formation.
Generalized Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using tert-butyl 3-bromopropanoate as a linker precursor.
Detailed Experimental Protocol: Nucleophilic Substitution
This protocol provides a general method for the reaction of tert-butyl 3-bromopropanoate with a primary amine, a key step in the PROTAC synthesis workflow.
Materials:
-
Amine-containing substrate (e.g., an E3 ligase ligand)
-
tert-Butyl 3-bromopropanoate
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a solution of the amine-containing substrate (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0-3.0 equivalents).
-
Add tert-butyl 3-bromopropanoate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (nitrogen or argon) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Safety and Handling
Tert-butyl 3-bromopropanoate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Safety Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Tert-butyl 3-bromopropanoate is a fundamentally important building block for drug discovery and development. Its bifunctional nature, combining a reactive alkyl bromide with a readily cleavable tert-butyl ester, provides a versatile platform for the synthesis of complex molecules. Its application as a linker in the construction of PROTACs highlights its significance in the development of novel therapeutics. This guide provides the essential information for researchers to effectively and safely utilize tert-butyl 3-bromopropanoate in their synthetic endeavors.
